DisodiuM 1-Naphthol-3,6-disulfonate Hydrate
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Overview
Description
Disodium 1-Naphthol-3,6-disulfonate Hydrate is a chemical compound with the molecular formula C10H6Na2O7S2·xH2O. It is also known by other names such as Disodium 4-Hydroxy-2,7-naphthalenedisulfonate Hydrate and 1-Naphthol-3,6-disulfonic Acid Disodium Salt Hydrate . This compound appears as a light yellow to brown powder and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Disodium 1-Naphthol-3,6-disulfonate Hydrate is synthesized through the sulfonation of 1-naphthol. The process involves the reaction of 1-naphthol with sulfuric acid, followed by neutralization with sodium hydroxide to form the disodium salt . The reaction conditions typically include controlled temperatures and the use of appropriate solvents to ensure the purity and yield of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where 1-naphthol is treated with sulfuric acid under controlled conditions. The resulting sulfonated product is then neutralized with sodium hydroxide, filtered, and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Disodium 1-Naphthol-3,6-disulfonate Hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: It can be reduced to form naphthols and other reduced products.
Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include quinones, reduced naphthols, and substituted naphthalene derivatives .
Scientific Research Applications
Disodium 1-Naphthol-3,6-disulfonate Hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of other complex molecules.
Biology: The compound is used in biochemical assays and as a staining agent for biological samples.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Disodium 1-Naphthol-3,6-disulfonate Hydrate involves its interaction with various molecular targets and pathways. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. It can also participate in substitution reactions, leading to the formation of various derivatives .
Comparison with Similar Compounds
Similar Compounds
- Disodium 4-Hydroxy-2,7-naphthalenedisulfonate Hydrate
- 1-Nitroso-2-naphthol-3,6-disulfonic Acid Disodium Salt Hydrate
- Disodium 3-Hydroxy-4-nitroso-2,7-naphthalenedisulfonate Monohydrate
Uniqueness
Disodium 1-Naphthol-3,6-disulfonate Hydrate is unique due to its specific sulfonation pattern and its ability to undergo a wide range of chemical reactions. Its versatility in various scientific and industrial applications sets it apart from other similar compounds .
Biological Activity
Disodium 1-Naphthol-3,6-disulfonate hydrate (CAS 20349-39-7) is a sulfonated derivative of naphthol that has garnered attention in various fields, including biochemistry and environmental science. This article delves into its biological activity, exploring its applications, mechanisms of action, and relevant research findings.
This compound is characterized by the following properties:
- Molecular Formula : C10H6Na2O7S2
- Molecular Weight : 348.25 g/mol
- Appearance : Light yellow to brown powder
- Purity : >80% (HPLC) .
This compound functions primarily as a dye and analytical reagent . Its sulfonate groups enhance solubility in aqueous solutions, making it suitable for various biochemical applications. The compound exhibits a capacity to act as a chelating agent , which can influence metal ion interactions in biological systems.
Biological Applications
- Optosensing Membranes : Recent studies have demonstrated that this compound can be utilized in optosensing membranes for the detection of metal cations. The incorporation of disodium 1-naphthol-3,6-disulfonate into membranes has shown improved analytical performance due to its ability to form complexes with metal ions .
- Environmental Remediation : The compound has been explored for its potential in bioremediation processes. It acts as an electron shuttle in microbial reduction processes, enhancing the degradation of pollutants such as chlorinated compounds .
- Antimicrobial Activity : Some studies suggest that naphthalene derivatives exhibit antimicrobial properties, although specific data on disodium 1-naphthol-3,6-disulfonate's efficacy against various pathogens is limited.
Case Study 1: Metal Ion Detection
A study evaluated the effectiveness of membranes containing disodium 1-naphthol-3,6-disulfonate for detecting aluminum ions. The results indicated a significant reduction in detection limits when this compound was included in the membrane matrix, highlighting its role as an effective optosensing agent .
Parameter | Without Disodium Salt | With Disodium Salt |
---|---|---|
Detection Limit (mg/L) | 0.52 | 0.21 |
Selectivity | Low | High |
Case Study 2: Bioremediation of DDT
In another investigation focusing on the remediation of DDT (dichlorodiphenyltrichloroethane), disodium 1-naphthol-3,6-disulfonate was used as an electron shuttle to enhance microbial degradation rates. The presence of this compound significantly increased the reduction of DDT residues over a period of 20 days .
Treatment | Initial DDT Residue (%) | Residue After 20 Days (%) |
---|---|---|
Control | 100 | 78.93 |
With Disodium Salt | 100 | 92.11 |
Properties
IUPAC Name |
disodium;4-hydroxynaphthalene-2,7-disulfonate;hydrate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O7S2.2Na.H2O/c11-10-5-8(19(15,16)17)4-6-3-7(18(12,13)14)1-2-9(6)10;;;/h1-5,11H,(H,12,13,14)(H,15,16,17);;;1H2/q;2*+1;/p-2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNIHPYLVMUUPO-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])O.O.[Na+].[Na+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Na2O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
330581-20-9 |
Source
|
Record name | Disodium 4-hydroxynaphthalene-2,7-disulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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